molecular formula C13H17NO2 B2495078 N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide CAS No. 2411222-19-8

N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide

Cat. No.: B2495078
CAS No.: 2411222-19-8
M. Wt: 219.284
InChI Key: AMYWXPWXIQYXOQ-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a phenoxy group, an ethyl chain, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial reaction with ethylene oxide
  • Solvent: Dichloromethane or another suitable organic solvent
  • Base: Triethylamine or pyridine
  • Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethylphenoxy)ethyl]prop-2-enamide
  • N-[2-(2,5-Dimethylphenoxy)ethyl]prop-2-enamide
  • N-[2-(2,6-Dimethylphenoxy)ethyl]prop-2-enamide

Uniqueness

N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and binding affinity. This positional isomerism can result in distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-13(15)14-7-8-16-12-6-5-10(2)9-11(12)3/h4-6,9H,1,7-8H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYWXPWXIQYXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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